Methyl benzyl-DL-serinate
Description
Significance of Serine Derivatives in Chemical Synthesis and Biological Systems
Serine is a proteinogenic amino acid with a simple yet functionally critical structure, featuring an amino group, a carboxyl group, and a hydroxymethyl side chain. creative-peptides.com In biological systems, L-serine is not only a fundamental component of proteins but also a central player in a wide array of metabolic pathways. nih.gov It serves as a precursor for the biosynthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as purines and pyrimidines. wikipedia.orgbyjus.com Furthermore, serine is integral to the synthesis of phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes. creative-peptides.comnih.gov The hydroxyl group of serine residues in proteins is a primary site for post-translational modifications like phosphorylation, a key mechanism for regulating protein function and cell signaling. creative-peptides.comnih.gov The D-isoform, D-serine, also has unique biological importance, acting as a neuromodulator by co-activating NMDA receptors in the brain. wikipedia.org
In the realm of chemical synthesis, serine's trifunctional nature (amine, carboxylic acid, and alcohol) makes it a highly versatile starting material for producing a variety of derivatives. nih.gov These functional groups can be selectively protected or modified to create chiral building blocks for complex target molecules. nih.gov For instance, serine derivatives are used as ligands in metal-catalyzed reactions and as precursors for synthesizing bicyclic compounds through methods like the Diels-Alder reaction. sciforum.net The development of serine/threonine ligation (STL), a chemoselective reaction, has provided a powerful tool for the chemical synthesis of proteins with specific modifications, highlighting the continued importance of serine derivatives in advancing chemical biology. acs.org
Overview of Methyl 2-(benzylamino)-3-hydroxypropanoate as a Key Chiral Building Block
Methyl 2-(benzylamino)-3-hydroxypropanoate is a specific derivative of the amino acid serine. In this compound, the carboxylic acid group of serine is protected as a methyl ester, and the amino group is protected by a benzyl (B1604629) group. This strategic protection leaves the primary hydroxyl group of the original serine side-chain available for further chemical transformation. As a derivative of a natural amino acid, it is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers).
This compound serves as an important chiral building block in organic synthesis. The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to construct larger, more complex molecules with specific stereochemistry. The presence of the benzylamino and methyl ester groups makes the molecule suitable for various coupling reactions while preventing unwanted side reactions at the amine and carboxyl functionalities. Its structure is foundational for creating peptidomimetics, which are molecules that mimic the structure and function of peptides, and for synthesizing other complex, biologically relevant targets such as protease inhibitors. nih.govnih.gov
Physicochemical Properties of Methyl 2-(benzylamino)-3-hydroxypropanoate
| Property | Value |
| CAS Number | 144001-42-3 |
| Alternate Names | D-N-Benzylserine Methyl Ester, (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate echemi.com |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Purity | Typically ≥95% |
| Intended Use | For industrial and scientific research purposes echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGWPPEZCREPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455815 | |
| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144001-42-3 | |
| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Benzylamino 3 Hydroxypropanoate
Classical Approaches in the Preparation of Methyl 2-(benzylamino)-3-hydroxypropanoate
Classical synthetic routes are foundational in organic chemistry and typically involve well-established reactions such as reductive amination and esterification, often in combination with protection and deprotection steps.
Reductive amination is a versatile method for forming carbon-nitrogen bonds and represents a direct approach to synthesizing Methyl 2-(benzylamino)-3-hydroxypropanoate. masterorganicchemistry.com The process generally involves two key steps: the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.com
In the context of Methyl 2-(benzylamino)-3-hydroxypropanoate, the synthesis would typically start with a serine derivative, such as methyl 2-amino-3-hydroxypropanoate (methyl serinate), and benzaldehyde (B42025). The primary amine of the serine derivative reacts with the benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary benzylamine (B48309).
A variety of reducing agents can be employed for this transformation, each with specific advantages. Common reagents include sodium cyanoborohydride (NaBH₃CN), which is known for its ability to selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Other systems, such as α-picoline-borane, have also been successfully used for reductive aminations, sometimes in aqueous environments or even under neat conditions. chemspider.comorganic-chemistry.org A representative reaction sequence involves the mono N-benzylation of an amino acid derivative using benzaldehyde and a borane (B79455) complex, followed by purification. chemspider.com
Table 1: Reagents in Reductive Amination
| Starting Materials | Aldehyde | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| Methyl 2-amino-3-hydroxypropanoate | Benzaldehyde | α-Picoline-borane chemspider.com | Methanol (B129727)/Water chemspider.com | Room Temperature chemspider.com |
| Methyl 2-amino-3-hydroxypropanoate | Benzaldehyde | Sodium Cyanoborohydride (NaBH₃CN) masterorganicchemistry.com | Methanol | Mildly acidic pH |
An alternative classical route begins with the naturally occurring amino acid L-serine. This pathway involves two main transformations: the N-benzylation of the amino group and the esterification of the carboxylic acid group. The order of these steps can vary, and protection/deprotection strategies are often necessary to prevent unwanted side reactions.
One common approach is the direct esterification of N-benzyl-L-serine. The Fischer-Speier esterification method, which involves heating the N-substituted amino acid with the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst like p-toluenesulfonic acid, is a well-established technique. researchgate.netnih.gov To drive the reaction to completion, water is often removed azeotropically using a solvent like cyclohexane (B81311). researchgate.netresearchgate.net
Alternatively, the synthesis can start with L-serine, which is first N-protected, then esterified, and finally deprotected. Protecting groups are crucial in multistep synthesis to mask reactive functional groups. tcichemicals.com For the amino group, common choices include the benzyloxycarbonyl (Cbz or Z) group or the tert-butoxycarbonyl (Boc) group. tcichemicals.comwiley-vch.deub.edu
A typical sequence might be:
Protection: L-serine is reacted with benzyl (B1604629) chloroformate to yield N-Cbz-L-serine.
Esterification: The N-Cbz-L-serine is then esterified using methanol and an acid catalyst to produce N-Cbz-L-serine methyl ester.
Deprotection: The Cbz group is removed, commonly via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield methyl serinate. peptide.com
Benzylation: The resulting methyl serinate is then subjected to reductive amination with benzaldehyde as described in the previous section.
In the reductive amination pathway starting from methyl serinate, the primary intermediate is the N-benzylidene-L-serine methyl ester (an imine or Schiff base), which is typically generated and reduced in the same reaction vessel.
For syntheses starting from L-serine, the intermediates are more distinct and often isolated. Key intermediates include:
N-Benzyl-L-serine: This compound is central when the strategy involves esterifying an already benzylated amino acid.
N-Protected Serine Derivatives (e.g., N-Boc-L-serine, N-Cbz-L-serine): These are formed when a temporary protecting group is used before modification of the carboxyl group. wiley-vch.deub.edu
N-Protected Serine Methyl Esters (e.g., N-Boc-L-serine methyl ester): These result from the esterification of the protected amino acid.
Table 2: Comparison of Classical Synthetic Routes
| Route | Starting Material | Key Intermediates | Key Reactions |
|---|---|---|---|
| Reductive Amination | Methyl Serinate, Benzaldehyde | N-benzylidene-L-serine methyl ester (Schiff base) | Imine formation, Reduction masterorganicchemistry.com |
| Direct Esterification | N-Benzyl-L-serine | None (direct conversion) | Fischer-Speier Esterification nih.govresearchgate.net |
Stereoselective Synthesis of Enantiopure Methyl 2-(benzylamino)-3-hydroxypropanoate
Because Methyl 2-(benzylamino)-3-hydroxypropanoate contains a chiral center, controlling its stereochemistry is often a primary goal, especially for applications in pharmaceuticals or as chiral synthons. Stereoselective synthesis can be achieved either by separating a racemic mixture or by directly forming the desired enantiomer using asymmetric methods.
Chiral resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual enantiopure components.
One of the most established methods is diastereomeric salt formation . This involves reacting the racemic compound (if it is an acid or a base) with a single enantiomer of a chiral resolving agent. google.com For a racemic amine like Methyl 2-(benzylamino)-3-hydroxypropanoate, a chiral acid such as tartaric acid or its derivatives can be used. google.com This reaction creates a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. The resolution of similar amino acid derivatives has been successfully achieved using resolving agents like cinchonidine. nih.gov
Preferential crystallization is another technique that can be applied if the racemic compound forms a conglomerate (a mechanical mixture of separate enantiomeric crystals). nih.govnih.gov In this method, a supersaturated solution of the racemate is seeded with a crystal of the desired pure enantiomer, inducing the crystallization of that enantiomer exclusively. nih.gov
Enzymatic resolution utilizes the high stereoselectivity of enzymes. An enzyme can be chosen to selectively catalyze a reaction on only one of the two enantiomers in the racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer. rsc.org
Asymmetric catalysis offers a more efficient approach by directly synthesizing a single enantiomer, avoiding the need for resolution and the loss of 50% of the material. google.com This is achieved by using a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other.
For the synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate, a key strategy would be the asymmetric reductive amination of a prochiral precursor. This can be accomplished using biocatalysis, where enzymes such as amine dehydrogenases (AmDHs) or imine reductases (IREDs) catalyze the reduction of an imine with high enantioselectivity. frontiersin.org These enzymes have been shown to be effective for the synthesis of chiral amines and amino alcohols. frontiersin.org
Alternatively, transition metal-catalyzed asymmetric hydrogenation is a powerful tool. A prochiral enamine or imine, formed from a suitable precursor, can be hydrogenated using a chiral catalyst, typically composed of a metal like rhodium, ruthenium, or iridium complexed with a chiral phosphine (B1218219) ligand. rsc.org The chiral environment created by the ligand forces the hydrogen to add to one face of the C=N double bond, leading to a high enantiomeric excess of the desired product. The development of chiral ligands has been a major focus in organic synthesis, enabling the creation of chiral centers with high precision. rsc.orgnih.govnih.gov
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically defined products. A chemoenzymatic approach to α-hydroxy-β-amino esters often involves the enzymatic resolution of a racemic mixture or the stereoselective enzymatic transformation of a prochiral substrate.
One plausible chemoenzymatic route to Methyl 2-(benzylamino)-3-hydroxypropanoate involves the use of a lipase for the kinetic resolution of a racemic precursor. For instance, a racemic mixture of methyl 2-(benzylamino)-3-hydroxypropanoate could be subjected to enzymatic acylation. In this process, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
A key step in a related chemoenzymatic synthesis of α-hydroxy-β-methyl-γ-hydroxy esters involves a stereocontrolled ketoester bioreduction. nih.gov This highlights the potential of using enzymes to set key stereocenters in the synthesis of highly functionalized molecules. While not directly applied to Methyl 2-(benzylamino)-3-hydroxypropanoate in the cited literature, this methodology demonstrates a powerful strategy. The process typically involves the use of a reductase enzyme to stereoselectively reduce a ketone functionality, thereby establishing a chiral hydroxyl group.
| Reaction Step | Enzyme/Catalyst | Substrate | Product | Key Feature |
| Enantioselective Acylation | Lipase (e.g., CALB) | Racemic Methyl 2-(benzylamino)-3-hydroxypropanoate | Enantiomerically enriched acylated ester and unreacted alcohol | Kinetic resolution of enantiomers |
| Stereoselective Reduction | Ketoreductase | Methyl 2-(benzylamino)-3-oxopropanoate | (R)- or (S)-Methyl 2-(benzylamino)-3-hydroxypropanoate | Enantioselective formation of the hydroxyl group |
This table presents a hypothetical chemoenzymatic approach based on established principles.
Diastereoselective Control in Reaction Pathways
The synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate, which contains two chiral centers, necessitates control over diastereoselectivity to obtain the desired stereoisomer. Diastereoselective control can be achieved through various strategies, including substrate control, reagent control, or catalyst control.
In the context of synthesizing β-amino esters, the Mannich reaction is a powerful tool. The diastereoselectivity of the Mannich reaction between an enolate, an amine, and an aldehyde can often be controlled by the choice of reactants and reaction conditions. For the synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate, a related approach would be the reaction of a glycidic ester (an epoxide) with benzylamine. The nucleophilic attack of the amine on the epoxide ring can proceed with a high degree of diastereoselectivity, influenced by the stereochemistry of the starting epoxide.
For example, the reaction of a chiral, non-racemic methyl 2,3-epoxypropanoate with benzylamine would lead to the formation of two diastereomers, the syn and anti products. The ratio of these diastereomers is influenced by the reaction conditions, such as the solvent and temperature, and the nature of any catalyst used.
A study on the synthesis of syn-cis-3a-hydroxypyrrolo[2,3-b]indoline N-a'-methyl-dipeptide methyl esters demonstrated high diastereoselectivity through the oxidation of a tryptophan derivative. researchgate.net This highlights how the inherent stereochemistry of a starting material can direct the formation of a new stereocenter.
| Diastereomer | Relative Stereochemistry | Potential Synthetic Route | Controlling Factors |
| syn | (2R,3S) or (2S,3R) | Ring-opening of cis-epoxide | Stereochemistry of the epoxide |
| anti | (2R,3R) or (2S,3S) | Ring-opening of trans-epoxide | Stereochemistry of the epoxide |
This table illustrates the expected diastereomeric outcomes based on the stereochemistry of a precursor.
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. One-pot syntheses and ligand-free catalysis are two such approaches that align with the principles of green chemistry.
One-Pot Synthesis Approaches
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced solvent waste, time, and cost. A potential one-pot synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate could involve the reaction of methyl glyoxylate (B1226380) with benzylamine to form an imine intermediate, which is then subsequently reacted with a suitable one-carbon nucleophile.
More directly, a one-pot reaction can be envisioned starting from methyl 2,3-epoxypropanoate and benzylamine. The nucleophilic ring-opening of the epoxide by the amine directly furnishes the target amino alcohol structure. This approach is atom-economical and avoids the need for protection-deprotection steps. While specific examples for this exact transformation are not prevalent in the provided search results, one-pot syntheses of other structurally related heterocyclic compounds have been successfully developed. researchgate.netnih.govnih.govresearchgate.netelsevierpure.com
| Starting Materials | Intermediate (in situ) | Final Product | Advantages |
| Methyl 2,3-epoxypropanoate, Benzylamine | - | Methyl 2-(benzylamino)-3-hydroxypropanoate | High atom economy, reduced waste |
| Methyl glyoxylate, Benzylamine, Nucleophile | Imine | Methyl 2-(benzylamino)-3-hydroxypropanoate | Convergent synthesis |
This table outlines potential one-pot synthetic strategies.
Ligand-Free Catalysis in Related Transformations
The use of transition metal catalysts is widespread in organic synthesis. However, the ligands required for these catalysts are often expensive and can be difficult to remove from the final product. Therefore, the development of ligand-free catalytic systems is a significant goal in green chemistry.
In the context of synthesizing β-amino esters, the aza-Michael addition of an amine to an α,β-unsaturated ester is a common strategy. This reaction can often be catalyzed by simple, ligand-free systems. For instance, the conjugate addition of amines to α,β-unsaturated carbonyl compounds can be catalyzed by silicon tetrachloride under solvent-free conditions or by ceric ammonium (B1175870) nitrate (B79036) in water. organic-chemistry.org These methods provide the corresponding β-amino carbonyl compounds in good yields.
While Methyl 2-(benzylamino)-3-hydroxypropanoate is not directly synthesized via aza-Michael addition, the synthesis of its precursor, a β-amino ester, can be achieved using ligand-free catalysis. For example, the reaction of benzylamine with methyl acrylate (B77674) under ligand-free catalytic conditions would yield methyl 3-(benzylamino)propanoate. This could then be hydroxylated at the α-position in a subsequent step. The development of a direct, ligand-free catalytic method for the synthesis of the target molecule remains an area of interest.
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Aza-Michael Addition | Silicon Tetrachloride | Amine, α,β-Unsaturated Carbonyl | β-Amino Carbonyl | organic-chemistry.org |
| Aza-Michael Addition | Ceric Ammonium Nitrate | Amine, α,β-Unsaturated Carbonyl | β-Amino Carbonyl | organic-chemistry.org |
This table showcases examples of ligand-free catalysis in the synthesis of related β-amino compounds.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzylamino 3 Hydroxypropanoate
Reactivity Profiles of the Amine, Hydroxyl, and Ester Functionalities
The presence of three distinct functional groups in Methyl 2-(benzylamino)-3-hydroxypropanoate allows for selective chemical modifications. The reactivity of each group can be independently harnessed, leading to the synthesis of a variety of derivatives.
Nucleophilic Reactivity of the Secondary Amine
The secondary amine in Methyl 2-(benzylamino)-3-hydroxypropanoate possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This nucleophilicity allows it to participate in a variety of chemical reactions.
Alkylation: The secondary amine can react with alkyl halides in a nucleophilic substitution reaction. This reaction can lead to the formation of tertiary amines. For instance, reaction with bromoethane (B45996) could yield the corresponding diethylammonium (B1227033) bromide salt, which upon treatment with a base would give the free tertiary amine. chemguide.co.uklibretexts.org However, these reactions can be difficult to control and may result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.orgmasterorganicchemistry.com
Acylation: The amine can react with acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org For example, the reaction with ethanoyl chloride would produce N-benzyl-N-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)acetamide. chemguide.co.uk
Michael Addition: As a nucleophile, the secondary amine can undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. organic-chemistry.org
The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating effect of the alkyl groups.
Transformations Involving the Hydroxyl Group (e.g., Mesylation)
The primary hydroxyl group in Methyl 2-(benzylamino)-3-hydroxypropanoate can undergo various transformations, a common one being its conversion into a good leaving group.
Mesylation: The hydroxyl group can be converted to a mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. nih.govacs.org This transformation converts the hydroxyl group into a much better leaving group, facilitating subsequent nucleophilic substitution reactions. nih.gov The reaction involves a nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfonyl chloride. nih.govacs.org
Halogenation: The hydroxyl group can be replaced by a halogen. While harsh reagents like phosphorus halides can be used, milder and more selective methods have been developed. nih.gov For instance, using 2,4,6-trichloro masterorganicchemistry.comrsc.orgmdma.chtriazine can convert primary alcohols to alkyl chlorides. nih.gov
The selective transformation of the hydroxyl group in the presence of other functional groups is a key challenge in organic synthesis. nih.gov
Ester Group Manipulations (e.g., Hydrolysis, Transesterification)
The methyl ester functionality can be modified through several reactions, including hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comacs.org Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt.
Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. rsc.org For instance, reacting Methyl 2-(benzylamino)-3-hydroxypropanoate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2-(benzylamino)-3-hydroxypropanoate. The kinetics of transesterification are often slow, necessitating the use of a catalyst. rsc.org It's noteworthy that enzymatic catalysts, such as lipases, can also be employed for transesterification, often offering high selectivity. rsc.org
The spontaneous hydrolysis of esters, particularly α-keto esters, can occur and is dependent on the hydrophobicity of the ester group. nih.gov
Reaction Mechanisms in the Synthesis of Derivatives
The synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate and its derivatives often involves well-established reaction mechanisms.
Mechanistic Pathways of Reductive Amination
Reductive amination is a primary method for synthesizing amines and is likely involved in the formation of Methyl 2-(benzylamino)-3-hydroxypropanoate from appropriate precursors. wikipedia.orgnih.gov This reaction converts a carbonyl group to an amine through an intermediate imine. mdma.chwikipedia.org
The process typically involves two key steps:
Imine Formation: A carbonyl compound, such as methyl 3-hydroxy-2-oxopropanoate, reacts with an amine, like benzylamine (B48309), to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine. mdma.chwikipedia.org This step is often favored under neutral or weakly acidic conditions. wikipedia.org
Reduction: The newly formed imine is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [Na(CH3COO)3BH], which are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation can also be employed for the reduction. mdma.chwikipedia.org
The reaction can be performed in a "one-pot" fashion where the carbonyl compound, amine, and reducing agent are all combined. wikipedia.org The choice of reactants and reaction conditions can influence the selectivity and yield of the desired amine. mdma.ch
Nucleophilic Substitution Reactions
As discussed previously, the hydroxyl group of Methyl 2-(benzylamino)-3-hydroxypropanoate can be converted into a good leaving group, such as a mesylate. This mesylated derivative can then undergo nucleophilic substitution reactions.
The mechanism of these substitutions can be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions.
SN2 Mechanism: A strong nucleophile can attack the carbon bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral.
SN1 Mechanism: If the substrate can form a stable carbocation, the leaving group may depart first, forming a carbocation intermediate. The nucleophile then attacks this planar carbocation, often leading to a mixture of stereoisomers. In some cases, neighboring group participation can influence the stereochemical outcome. The formation of α-chlorophosphonates from certain mesylated α-hydroxy-benzylphosphonates has been explained by an SN1 mechanism involving a stabilized quinoid-like intermediate. nih.govacs.org
These nucleophilic substitution reactions are fundamental for introducing a wide range of functional groups and for the synthesis of complex molecules from simpler precursors.
Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of methyl 2-(benzylamino)-3-hydroxypropanoate, possessing a secondary amine, a primary hydroxyl group, and a methyl ester, makes it a versatile precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can be initiated at either the nucleophilic nitrogen or oxygen, leading to the formation of different ring structures. The primary heterocyclic systems anticipated from this substrate are substituted lactams and oxazolidinones.
One of the principal cyclization pathways involves the intramolecular aminolysis of the methyl ester. This reaction would lead to the formation of a four-membered β-lactam ring system. The base-promoted cyclization of β-amino esters is a known method for β-lactam synthesis. nih.gov In the case of methyl 2-(benzylamino)-3-hydroxypropanoate, treatment with a suitable base would deprotonate the secondary amine, enhancing its nucleophilicity and facilitating the attack on the ester carbonyl. This process would yield 1-benzyl-4-(hydroxymethyl)azetidin-2-one. The efficiency of such 4-exo-trig cyclizations can be influenced by the choice of base and solvent conditions. datapdf.com
Another significant cyclization pathway involves the participation of both the amino and hydroxyl groups to form a five-membered oxazolidinone ring. This transformation typically requires the introduction of a carbonyl source, such as phosgene (B1210022), a chloroformate, or carbon dioxide, to bridge the nitrogen and oxygen atoms. For instance, the reaction of β-amino alcohols with carbon dioxide, often catalyzed by transition metals, is a method for synthesizing 2-oxazolidinones. researchgate.net For methyl 2-(benzylamino)-3-hydroxypropanoate, this would result in the formation of methyl (4-benzyl-5-oxo-oxazolidin-2-yl)acetate. The synthesis of oxazolidinones from N-Boc protected amines can also be achieved through palladium-catalyzed allylic C-H oxidation, highlighting the diverse strategies available for forming this heterocyclic core. acs.org
The following table summarizes potential heterocyclic systems derived from β-amino alcohol and β-amino ester precursors, analogous to methyl 2-(benzylamino)-3-hydroxypropanoate.
| Precursor Type | Heterocyclic Product | Typical Reagents/Conditions | Reference(s) |
| β-Amino Ester | β-Lactam | Base (e.g., NaHMDS, triethylamine) | nih.govdatapdf.com |
| β-Amino Alcohol | 2-Oxazolidinone | CO₂, Transition Metal Catalyst (e.g., Cu(I)) | researchgate.net |
| β-Amino Alcohol | 2-Oxazolidinone | Phosgene or phosgene equivalents | acs.org |
| β-Amino Alcohol | Oxazolidine | Aldehydes, Microwave, Air | scirp.org |
Reaction Kinetics and Thermodynamics in Derivatization Processes
The derivatization of methyl 2-(benzylamino)-3-hydroxypropanoate through cyclization is governed by kinetic and thermodynamic principles that dictate the feasibility and outcome of the reaction. The formation of either a β-lactam or an oxazolidinone from the same starting material is a competitive process, with the relative rates of reaction being a key determinant of the product distribution under kinetically controlled conditions.
The kinetics of lactam formation from ω-amino esters have been studied, and the rate of cyclization is highly dependent on the length of the alkyl chain, which influences the ease of ring closure. acs.org For the formation of a four-membered β-lactam from methyl 2-(benzylamino)-3-hydroxypropanoate, the reaction would proceed via a 4-exo-trig cyclization. While such cyclizations can be kinetically feasible, the high ring strain of the resulting four-membered ring can present a significant activation barrier. datapdf.com The rate of this intramolecular aminolysis is also influenced by factors such as the concentration of the substrate, the strength of the base used, and the reaction temperature.
Thermodynamically, the formation of heterocyclic rings is a balance between the enthalpy change from bond formation and the change in entropy. The formation of 2-oxazolidinones from 2-aminoethanols and carbon dioxide can be thermodynamically limited, often requiring harsh conditions or dehydrating agents to drive the equilibrium toward the product. researchgate.net However, alternative strategies, such as the three-component reaction of propargyl alcohols, CO₂, and 2-aminoethanols catalyzed by Cu(I), can provide a thermodynamically favorable pathway. researchgate.net This suggests that the choice of reagents and reaction pathway is crucial in overcoming thermodynamic hurdles.
The following table provides a conceptual overview of the kinetic and thermodynamic considerations for the cyclization reactions of β-amino esters and β-amino alcohols.
| Reaction Type | Kinetic Factors | Thermodynamic Factors | Reference(s) |
| β-Lactam Formation | Activation energy for 4-exo-trig cyclization, base strength, solvent polarity. | High ring strain in the four-membered ring can make the reaction less favorable. | datapdf.comacs.org |
| Oxazolidinone Formation | Rate of reaction with carbonyl source, catalyst efficiency. | Generally more favorable due to the stability of the five-membered ring; can be equilibrium-limited. | researchgate.netacs.org |
Understanding these kinetic and thermodynamic parameters is essential for the rational design of synthetic routes to selectively produce a desired heterocyclic derivative from methyl 2-(benzylamino)-3-hydroxypropanoate.
Applications of Methyl 2 Benzylamino 3 Hydroxypropanoate in Complex Molecule Synthesis
Precursor Role in Amino Acid Derivative Synthesis
Methyl 2-(benzylamino)-3-hydroxypropanoate is a valuable starting material for the synthesis of various non-natural and modified amino acids. The inherent chirality of the serine backbone allows for the stereoselective introduction of new functionalities.
One notable application involves its conversion to β-amino and α,β-diamino esters. For instance, the closely related N,N-dibenzyl serine methyl ester can be transformed into an aziridinium (B1262131) intermediate. This reactive intermediate readily undergoes ring-opening reactions with a variety of nucleophiles, including sodium azide, phthalimide, amines, thiols, and carbanions like sodium malonate. nih.gov This strategy provides a straightforward route to a diverse array of β-substituted amino esters and orthogonally protected α,β-diaminopropionates (Dap), which are crucial components in many biologically active peptides and molecules. nih.gov The benzyl (B1604629) group on the nitrogen atom plays a crucial role in facilitating these transformations and can be removed under mild conditions upon completion of the synthesis.
The synthesis of unnatural amino acids is a significant area of research in medicinal chemistry, as these compounds can be incorporated into peptides to enhance their stability, potency, and resistance to enzymatic degradation. glentham.com The chemical modification of readily available amino acids like serine, through derivatives such as methyl 2-(benzylamino)-3-hydroxypropanoate, provides an efficient pathway to access these valuable building blocks. glentham.com
| Starting Material | Key Intermediate | Nucleophiles | Resulting Amino Acid Derivatives | Reference |
|---|---|---|---|---|
| N,N-dibenzyl serine methyl ester | Aziridinium intermediate | Sodium azide, sodium phthalimide, amines, thiols, sodium malonate | β-amino esters, α,β-diamino esters | nih.gov |
Utility in the Construction of Peptidomimetics and Peptidic Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability. Methyl 2-(benzylamino)-3-hydroxypropanoate and its derivatives are useful in the synthesis of these modified peptide structures.
The N-benzyl group serves as a protecting group for the amine during peptide coupling reactions, allowing for the sequential addition of other amino acids to form a desired peptide chain. Following the assembly of the peptide backbone, the benzyl group can be selectively removed. This strategy is exemplified in the synthesis of mixed α-/β-dipeptides. For instance, N-Boc-O-benzyl-L-serine has been successfully coupled with a β-leucine methyl ester to form the corresponding dipeptide, N-Boc-O-benzyl-α-serine-β-leucine-methyl ester. nih.gov This demonstrates the utility of N-benzylated serine derivatives in constructing peptides with both natural and unnatural amino acid residues.
The construction of branched peptides is another area where derivatives of this compound can be applied. The synthesis of such complex architectures often requires orthogonal protecting group strategies to selectively modify different parts of the molecule. springernature.com The functional handles present in methyl 2-(benzylamino)-3-hydroxypropanoate make it a suitable candidate for incorporation into such synthetic schemes.
Building Block for Heterocyclic Compounds
The structural framework of methyl 2-(benzylamino)-3-hydroxypropanoate is pre-disposed to cyclization reactions, making it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen.
Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial and anticonvulsant properties. nih.govsigmaaldrich.com Chiral oxazolidinones, in particular, are highly valuable as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com
The 1,2-amino alcohol functionality within methyl 2-(benzylamino)-3-hydroxypropanoate makes it an ideal precursor for the synthesis of chiral oxazolidinones. The general strategy involves the cyclization of an N-protected amino alcohol. For example, N-Boc-L-serine methyl ester can be converted to the corresponding oxazolidine, which can then be further manipulated. orgsyn.org Similarly, the intramolecular cyclization of carbamates derived from amino alcohols is a well-established method for forming the oxazolidinone ring. nih.gov While a direct synthesis from methyl 2-(benzylamino)-3-hydroxypropanoate is not explicitly detailed in the provided results, the chemical principles strongly support its utility in this context. The stereocenter from serine is retained throughout the synthesis, leading to the formation of enantiomerically pure oxazolidinones. nih.gov
| Precursor Type | Key Reaction | Product Class | Significance | General Reference |
|---|---|---|---|---|
| N-protected amino alcohol (e.g., from serine) | Intramolecular cyclization | Chiral Oxazolidinones | Chiral auxiliaries, bioactive molecules | sigmaaldrich.comorgsyn.orgnih.gov |
Beyond oxazolidinones, methyl 2-(benzylamino)-3-hydroxypropanoate can be utilized to synthesize other important nitrogen-containing heterocyclic systems, such as piperidines. Piperidine (B6355638) and its derivatives are prevalent scaffolds in many pharmaceuticals and natural products. nih.gov
The synthesis of highly substituted piperidines often relies on stereoselective methods. Diastereoselective synthesis of piperidines has been achieved through various strategies, including the reduction of substituted pyridines and the cyclization of linear precursors. whiterose.ac.ukajchem-a.com For instance, N-benzyl protected precursors are often employed in these synthetic routes. nih.gov The functional groups on methyl 2-(benzylamino)-3-hydroxypropanoate can be chemically manipulated to construct the necessary carbon skeleton, which can then undergo intramolecular cyclization to form the piperidine ring. The inherent chirality of the starting material can be leveraged to control the stereochemistry of the final heterocyclic product.
Intermediate in Natural Product Synthesis
The synthesis of complex natural products often requires the use of chiral building blocks to construct the target molecule with the correct stereochemistry. Methyl 2-(benzylamino)-3-hydroxypropanoate, derived from the chiral pool of amino acids, is a potential intermediate in the synthesis of various natural products.
While a specific total synthesis employing this exact compound was not identified in the search results, the use of chiral amino acids and their derivatives as starting materials is a common strategy in natural product synthesis. For example, chiral amino alcohols are key synthons for a variety of targets. orgsyn.org The structural motifs present in methyl 2-(benzylamino)-3-hydroxypropanoate make it a plausible intermediate for alkaloids and other nitrogen-containing natural products. The development of synthetic strategies for marine alkaloids and other complex molecules often relies on the availability of such versatile chiral building blocks. whiterose.ac.uk
Scaffold for Library Synthesis in Drug Discovery
Combinatorial chemistry and the synthesis of compound libraries are powerful tools in modern drug discovery, enabling the rapid generation and screening of a large number of diverse molecules to identify new drug leads. nih.govescholarship.orgnumberanalytics.com The use of a central scaffold, which can be decorated with various functional groups, is a key principle in library design.
Methyl 2-(benzylamino)-3-hydroxypropanoate is an attractive scaffold for combinatorial library synthesis due to its multiple points of diversification. The amino, hydroxyl, and ester functionalities can be independently modified to create a library of related compounds. For example, the amino group can be acylated or alkylated with a variety of substituents, the hydroxyl group can be etherified or esterified, and the methyl ester can be converted to other esters or amides. This allows for the systematic exploration of the chemical space around the serine core, which can be crucial for developing structure-activity relationships (SARs). researchgate.net
Libraries of compounds based on amino acid scaffolds have been successfully used to discover potent and selective inhibitors of various enzymes. researchgate.net The inherent drug-like properties of amino acids make them excellent starting points for the design of new therapeutic agents.
Biological Relevance and Medicinal Chemistry Investigations
Methyl 2-(benzylamino)-3-hydroxypropanoate as a Serine Derivative
Methyl 2-(benzylamino)-3-hydroxypropanoate is structurally recognized as a derivative of the amino acid serine. Serine is an alcohol-containing amino acid with the chemical formula HO₂CCH(NH₂)CH₂OH. The core structure of methyl 2-(benzylamino)-3-hydroxypropanoate retains the fundamental 2-amino-3-hydroxypropanoate backbone of serine.
The key modifications that distinguish it from serine are:
N-Benzylation: The amino group at the second position is attached to a benzyl (B1604629) group (a phenylmethyl group). This modification is reflected in synonyms for the compound such as N-Benzyl-D-serine methyl ester and Bzl-D-Ser-OMe. chemicalbook.com
Methyl Esterification: The carboxylic acid group is converted to a methyl ester.
These modifications alter the compound's physical and chemical properties, such as its solubility and reactivity, while maintaining its core identity as a serine analog. Other related compounds, such as 2-Amino-3-hydroxy-2-methylpropanoic acid, are also classified as serine derivatives and are utilized in research. medchemexpress.commedchemexpress.com This foundational relationship to a primary amino acid makes it a useful starting point for chemical synthesis and biological studies.
Role in Enzyme Mechanism Studies
The structural similarity of methyl 2-(benzylamino)-3-hydroxypropanoate and its analogs to natural biomolecules allows them to be used as chemical probes to investigate the mechanisms of enzymes.
Modifying the basic structure of methyl 2-(benzylamino)-3-hydroxypropanoate has led to the development of potent enzyme inhibitors. These derivatives are designed to bind to an enzyme's active site, blocking its function.
Monoamine Oxidase B (MAO-B) Inhibition: Novel benzylamine-sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net In one study, derivatives showed significant inhibitory potential, with compounds 4i and 4t exhibiting IC₅₀ values of 0.041 µM and 0.065 µM, respectively. Kinetic analyses revealed a non-competitive inhibition mechanism for these compounds. nih.govresearchgate.net
Tyrosinase Inhibition: A series of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates were synthesized and tested as inhibitors of mushroom tyrosinase. One derivative, compound 5i , which features a heterocyclic pyridine (B92270) ring, was found to be a potent non-competitive inhibitor with an IC₅₀ value of 3.17 µM. researchgate.net
CSNK2A Inhibition: Derivatives of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) were developed as inhibitors of casein kinase 2 alpha (CSNK2A), a target for antiviral therapies. These analogs demonstrated cellular activity with IC₅₀ values at or below 1 μM. mdpi.com
Table 1: Enzyme Inhibition by Derivatives
| Derivative Class | Target Enzyme | Example Compound | Inhibitory Concentration (IC₅₀) | Inhibition Mechanism | Source |
|---|---|---|---|---|---|
| Benzylamine-sulfonamide | Monoamine Oxidase B (MAO-B) | 4i | 0.041 µM | Non-competitive | nih.govresearchgate.net |
| Benzylamine-sulfonamide | Monoamine Oxidase B (MAO-B) | 4t | 0.065 µM | Non-competitive | nih.govresearchgate.net |
| Thiazolidinone Acetate | Mushroom Tyrosinase | 5i | 3.17 µM | Non-competitive | researchgate.net |
| Pyrimido[4,5-c]quinoline | Casein Kinase 2 Alpha (CSNK2A) | 4a-m | ≤ 1 µM | Not specified | mdpi.com |
Protein Interaction Research
The study of how methyl 2-(benzylamino)-3-hydroxypropanoate and its derivatives interact with proteins is fundamental to understanding their biological effects. Molecular docking and other computational studies are often employed to visualize and analyze these interactions at the atomic level.
The different parts of the molecule contribute to its binding capabilities:
The hydroxypropanoate moiety can form hydrogen bonds with amino acid residues in a protein's active site.
The benzyl group can engage in hydrophobic or π-stacking interactions. For instance, in studies of CSNK2A inhibitors, the benzyl group of a lead compound was observed to have a π-stacking interaction with a histidine residue (His160) in the enzyme's binding pocket. mdpi.com
Protected amine groups, such as a benzyloxycarbonyl (Cbz) group , can influence how the molecule fits within a binding site and prevent unwanted reactions.
Molecular docking studies of benzylamine-sulfonamide derivatives inhibiting MAO-B have shown that the most potent compounds fit within the catalytic site of the enzyme, highlighting specific interactions that lead to strong inhibition. nih.govresearchgate.net Similarly, in silico studies of flavonoid derivatives inhibiting MAO-A show that these ligands can interact directly with the flavin adenine (B156593) dinucleotide (FAD) coenzyme, which is critical for the enzyme's catalytic activity. ajchem-b.com
Structure-Activity Relationship (SAR) Studies of Related Compounds
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgdrugdesign.org By systematically modifying a compound's structure and measuring the resulting changes in its biological effects, researchers can identify which chemical features are essential for activity. oncodesign-services.com This knowledge guides the design of new molecules with improved potency, selectivity, or other desirable properties. gardp.orgoncodesign-services.com
SAR studies on compounds related to methyl 2-(benzylamino)-3-hydroxypropanoate have yielded valuable insights:
Benzylamine-Sulfonamide Derivatives (MAO-B Inhibitors): SAR studies revealed that the type and position of substituents on the benzylamine (B48309) and sulfonamide portions of the molecules significantly influenced their MAO-B inhibitory activity. These modifications fine-tune the electronic and steric properties of the compounds, affecting how they fit into the enzyme's active site. nih.gov
Pyrimido[4,5-c]quinoline Derivatives (CSNK2A Inhibitors): In this series, adding small electron-donating or electron-withdrawing groups to the benzylamino ring did not dramatically alter the inhibitory activity against CSNK2A. This suggested that a strong π-stacking interaction with the His160 residue was likely not the dominant factor for binding, guiding further modifications. mdpi.com
Thiazole (B1198619) Derivatives (Antihistamines): SAR analysis of various thiazole derivatives helped to create models for predicting activity at histamine (B1213489) H₁, H₂, and H₃ receptors based on their structural and lipophilic properties. nih.gov
Table 2: Summary of SAR Findings for Related Compounds
| Compound Class | Target | Key Structural Feature Modified | Impact on Activity | Source |
|---|---|---|---|---|
| Benzylamine-sulfonamides | MAO-B | Substituents on benzylamine and sulfonamide moieties | Significantly alters inhibitory potency | nih.gov |
| Pyrimido[4,5-c]quinolines | CSNK2A | Substituents on the 5-benzylamino ring | Minor effect on activity, indicating a lack of strong π-stacking interactions | mdpi.com |
| Thiazole Derivatives | Histamine Receptors | Overall structure and lipophilicity | Determines selectivity and activity profile at different histamine receptor subtypes | nih.gov |
Pharmacological Activity of Functionalized Derivatives
The functionalization of scaffolds related to methyl 2-(benzylamino)-3-hydroxypropanoate has led to derivatives with distinct and potent pharmacological activities. These activities stem directly from the specific molecular targets they are designed to inhibit.
Neuroprotective Potential: Derivatives that selectively inhibit MAO-B are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease. By inhibiting MAO-B, these compounds can prevent the breakdown of dopamine (B1211576) in the brain, which is beneficial in these conditions. The high potency (in the nanomolar range) and non-toxic nature of some benzylamine-sulfonamide derivatives make them promising candidates for further development. nih.govresearchgate.net
Antiviral Activity: The development of 5-benzylamino-substituted pyrimido[4,5-c]quinolines as CSNK2A inhibitors has shown promise for antiviral applications. CSNK2A is a protein kinase that is exploited by various viruses for their replication. Inhibiting this host enzyme can thus be an effective broad-spectrum antiviral strategy. mdpi.com
Enzyme Inhibition in Other Contexts: Derivatives designed to inhibit tyrosinase could have applications in areas where controlling melanin (B1238610) production is desired, such as in cosmetics or for treating hyperpigmentation disorders. The identification of a potent tyrosinase inhibitor from a series of thiazolidinone derivatives highlights the versatility of these chemical scaffolds. researchgate.net
Antiviral Activity Research (e.g., SARS-CoV-2 Mpro inhibitors)
The global health crisis caused by SARS-CoV-2 spurred intensive research into identifying new antiviral agents. A key target in this endeavor has been the main protease (Mpro), an enzyme essential for viral replication. nih.govnist.gov The inhibition of Mpro effectively blocks the virus's life cycle, making it a prime target for drug development. nist.gov
In this context, research has focused on designing and synthesizing novel protease inhibitors. For instance, a study detailed the development of 32 new Mpro inhibitors containing a bicycloproline structure, derived from the approved antiviral drugs boceprevir (B1684563) and telaprevir. nih.govnih.gov These compounds demonstrated potent inhibitory activity against SARS-CoV-2 Mpro in laboratory tests, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 7.6 to 748.5 nM. nih.gov
Two of the most promising compounds from this study, MI-09 and MI-30, exhibited excellent antiviral activity in cell-based assays. nih.gov Further investigation in a transgenic mouse model of SARS-CoV-2 infection showed that both oral and intraperitoneal administration of MI-09 or MI-30 significantly reduced viral loads and lung damage. nih.govnih.gov These compounds also showed favorable pharmacokinetic properties and a good safety profile in rats. nih.gov The co-crystal structure of one of the most potent compounds, MI-23, in complex with Mpro revealed the specific molecular interactions responsible for its inhibitory effect. nih.gov Although not direct derivatives of methyl 2-(benzylamino)-3-hydroxypropanoate, this research highlights the potential for compounds with similar structural features to be developed as effective antiviral agents targeting viral proteases.
Table 1: Antiviral Activity of Selected SARS-CoV-2 Mpro Inhibitors
| Compound | IC50 (nM) against SARS-CoV-2 Mpro | Key Findings |
|---|---|---|
| MI-09 | Not specified in abstract | Showed excellent antiviral activity in cell-based assays and significantly reduced lung viral loads in a mouse model. nih.gov |
| MI-23 | One of the most potent | Co-crystal structure with Mpro revealed its interaction mode. nih.gov |
| MI-30 | Not specified in abstract | Showed excellent antiviral activity in cell-based assays and significantly reduced lung viral loads in a mouse model. nih.gov |
| General Range | 7.6 - 748.5 | All 32 synthesized compounds inhibited SARS-CoV-2 Mpro activity in vitro. nih.gov |
Anticancer Research
The fundamental scaffold of methyl 2-(benzylamino)-3-hydroxypropanoate is also relevant in the field of oncology. Researchers have synthesized and evaluated various derivatives of similar chemical structures for their potential to inhibit cancer cell growth.
One study focused on a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. mdpi.com These compounds were tested for their antiproliferative activity against several human cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers. mdpi.com The results indicated a broad spectrum of activity for most of the tested compounds. mdpi.com
Notably, compound 6k from this series demonstrated the highest activity across the four cell lines, with IC50 values comparable to the established chemotherapy drug doxorubicin. mdpi.com A mechanistic study suggested that these compounds may exert their anticancer effects by inhibiting histone deacetylase 6 (HDAC6), a protein that plays a crucial role in cell survival and proliferation. mdpi.com The docking studies revealed a specific binding pattern to the zinc finger ubiquitin-binding domain of HDAC6, emphasizing the importance of the quinoxaline (B1680401) ring and its substituents for activity. mdpi.com
Table 2: Anticancer Activity of Compound 6k vs. Doxorubicin
| Cell Line | Compound 6k IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| MCF-7 | 6.93 ± 0.4 | 4.17 ± 0.2 |
| HCT-116 | 10.88 ± 0.8 | 5.23 ± 0.3 |
| HeLa | 9.46 ± 0.7 | 5.57 ± 0.4 |
| PC-3 | 12.17 ± 0.9 | 8.87 ± 0.6 |
Other Biological Activities of Derived Structures
Beyond specific antiviral and anticancer applications, derivatives of structures related to methyl 2-(benzylamino)-3-hydroxypropanoate have been investigated for other biological properties. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant activities. mdpi.com
In this study, several compounds were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit their migration in laboratory tests. mdpi.com Importantly, these compounds showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. mdpi.com The most promising candidate, compound 20 , which features a 2-furyl substituent, also exhibited potent antioxidant properties in the DPPH radical scavenging assay. mdpi.com This dual activity suggests that such compounds could serve as a foundation for developing novel therapeutic agents with both anticancer and antioxidative effects. mdpi.com The study concluded that 3-((4-hydroxyphenyl)amino)propanoic acid is a valuable scaffold for the generation of new drug candidates. mdpi.com
Computational and Theoretical Studies on Methyl 2 Benzylamino 3 Hydroxypropanoate and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of Methyl 2-(benzylamino)-3-hydroxypropanoate. The compound's structure, featuring a benzylamino group, a hydroxyl group, and a methyl ester attached to a propane (B168953) backbone, allows for significant conformational flexibility. The molecule possesses six rotatable bonds, which means it can exist in numerous spatial arrangements or conformers. guidechem.com
Computed Molecular Properties of Methyl 2-(benzylamino)-3-hydroxypropanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ | guidechem.comnih.gov |
| Molecular Weight | 209.24 g/mol | nih.gov |
| Rotatable Bond Count | 6 | guidechem.com |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
| Topological Polar Surface Area | 58.6 Ų | guidechem.comnih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving N-benzyl serine esters and related compounds. These calculations provide detailed information about the energy landscape of a reaction, including the structures of transition states and intermediates.
For instance, DFT studies have been used to investigate the reaction pathways in the synthesis of complex molecules derived from serine esters. In the copper(I)-catalyzed aziridination of diazoacetate with imines, DFT at the B3LYP/6-31G(d) level was used to optimize all intermediates and transition states, identifying the most favorable reaction channel and predicting the chirality of the dominant product. researchgate.net Similarly, in studies of other Schiff base compounds, DFT calculations (at the B3LYP/6–311 G(d,p) level) have been shown to yield optimized structures that are in good agreement with experimental results from X-ray crystallography. nih.gov
In another application, computational studies helped to rationalize the chemoselectivity of a photocatalyzed C-O bond cleavage reaction, a process relevant for the deprotection of hydroxyl groups in derivatives. acs.org These theoretical investigations can reveal the electronic effects and energy barriers that govern the reaction, providing insights that are difficult to obtain through experimental means alone.
Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used to understand and predict the interaction of small molecules like Methyl 2-(benzylamino)-3-hydroxypropanoate derivatives with biological targets. The benzylamino group, in particular, is often crucial for binding affinity.
Docking studies have been performed on various N-benzyl derivatives to explore their potential as therapeutic agents. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. For example, docking simulations have been used to:
Investigate N-benzyl isatin (B1672199) oximes as inhibitors of c-Jun N-terminal kinase 3 (JNK3), revealing that bulky groups on the N-substituent are preferred for interacting with hydrophobic residues in the kinase's active site. bjmu.edu.cn
Study N-benzyl aniline (B41778) derivatives as inhibitors of human carbonic anhydrase (hCA) I, hCA II, and acetylcholinesterase (AChE), showing high binding affinities. researchgate.net
Analyze benzimidazole (B57391) derivatives as inhibitors of AChE, where docking showed that the molecules mimic the binding mode of the known inhibitor tacrine. nih.gov
Evaluate benzimidazole scaffolds as inhibitors of Plasmodium falciparum adenylosuccinate lyase (PfADSL), a target for antimalarial drugs, with binding energies indicating strong potential. nih.gov
These studies provide a rational basis for designing more potent and selective inhibitors by modifying the structure of the lead compound to optimize its interactions with the target protein.
Summary of Docking Studies on N-Benzyl Derivatives
| Derivative Class | Biological Target | Key Findings | Source |
|---|---|---|---|
| N-benzyl isatin oximes | JNK3 | Large N-substituent groups interact favorably with hydrophobic residues (Ile70, Asp150, Ala151). | bjmu.edu.cn |
| N-benzyl aniline derivatives | hCA I, hCA II, AChE | Compound 1a showed high binding affinities with energies of -9.1, -8.8, and -9.3 kcal/mol, respectively. | researchgate.net |
| 2-Arylbenzimidazoles | AChE/BuChE | Compounds exhibited significant inhibitory activities (IC₅₀ = 0.1–0.6 µM) and mimicked the binding of known inhibitors. | nih.gov |
| Benzimidazolylmethyl)benzimidamides | PfADSL | Designed compounds showed binding energies ranging from -6.85 to -8.75 kcal/mol, lower than the reference ligand. | nih.gov |
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool to aid in the structural characterization of newly synthesized compounds, including Methyl 2-(benzylamino)-3-hydroxypropanoate and its derivatives.
DFT calculations can provide accurate predictions of chemical shifts and coupling constants for ¹H and ¹³C NMR spectra. For N-Benzyl-L-serine, methyl ester, the predicted ¹H-NMR spectrum would show characteristic signals, such as a singlet for the methyl ester protons around δ 3.7 ppm and a multiplet for the benzyl (B1604629) group protons around δ 7.3 ppm. Similarly, computational methods can predict the mass spectrum, with Electrospray Ionization Mass Spectrometry (ESI-MS) expected to show a protonated molecular ion [M+H]⁺ at m/z 210.1.
Furthermore, theoretical calculations of vibrational frequencies can be used to simulate an IR spectrum. In a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were performed to compute the fundamental vibrational frequencies. researchgate.net The resulting simulated IR spectrum showed good agreement with the experimentally observed spectrum, aiding in the assignment of vibrational bands. researchgate.net This synergy between computational prediction and experimental data provides a high degree of confidence in structural assignments.
Computational Insights into Stereoselectivity
Controlling stereoselectivity—the preferential formation of one stereoisomer over another—is a central challenge in organic synthesis. Computational studies offer profound insights into the factors that govern stereochemical outcomes in reactions producing chiral molecules like Methyl 2-(benzylamino)-3-hydroxypropanoate.
Theoretical models can be used to understand and predict why certain reaction conditions favor the formation of a specific enantiomer or diastereomer. For example:
In the synthesis of amino acid benzyl esters, it was observed that the choice of solvent could dramatically affect the stereochemical purity of the product. Using toluene (B28343) instead of benzene (B151609) or cyclohexane (B81311) led to racemization. nih.gov This phenomenon was correlated with the polar effect of the amino acid's side chain, a parameter that can be quantified using computational descriptors like the Taft's substituent constant (σ*). nih.gov
DFT calculations have been successfully applied to predict the stereochemical outcome of asymmetric reactions. In a study of copper(I)-catalyzed aziridination, theoretical calculations correctly predicted the dominant product to be of (S,S)-chirality. researchgate.net
In the development of stereoselective palladium-catalyzed allylic alkylations, computational modeling can help rationalize how the choice of ligands and reaction conditions allows for selective access to different diastereomers. core.ac.uk
By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomeric product will be formed preferentially, thereby guiding the optimization of reaction conditions to achieve high levels of stereocontrol.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of chiral amino acid derivatives is a cornerstone of medicinal chemistry. Future research on Methyl 2-(benzylamino)-3-hydroxypropanoate will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign. Key areas of development include:
Catalytic Asymmetric Synthesis: Moving away from classical resolution or chiral pool-based methods, future syntheses will increasingly rely on catalytic asymmetric transformations. This could involve the use of novel chiral catalysts (organocatalysts or transition-metal complexes) to directly introduce the stereocenters of the molecule with high enantioselectivity.
Biocatalysis: The use of enzymes, such as transaminases or hydrolases, offers a highly specific and sustainable approach. Engineered enzymes could be employed to perform the key bond-forming reactions under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Green Chemistry Principles: Emphasis will be placed on routes that minimize waste, use less hazardous solvents, and have higher atom economy. This includes exploring one-pot or tandem reactions where multiple synthetic steps are performed in a single reaction vessel, reducing the need for intermediate purification steps. For instance, a future goal would be to develop a process similar to the facile and efficient synthesis of other complex molecules, which are carried out under mild experimental conditions in high yields. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
While Methyl 2-(benzylamino)-3-hydroxypropanoate is primarily recognized as a synthetic intermediate, its structural motifs—a secondary amine, a hydroxyl group, and an ester—are common in biologically active molecules. chemicalbook.com This opens up avenues for exploring its own potential therapeutic applications or those of its direct derivatives.
Scaffold for Drug Discovery: The compound serves as an excellent scaffold for generating libraries of more complex molecules. By modifying the benzyl (B1604629) group, the amine, the hydroxyl group, or the ester, a diverse range of derivatives can be created. These libraries can then be screened against various biological targets.
Antiproliferative Agents: Similar quinoxaline (B1680401) and propanamide structures have been investigated for their antiproliferative effects against cancer cell lines. mdpi.com Future research could involve synthesizing derivatives of Methyl 2-(benzylamino)-3-hydroxypropanoate and evaluating their potential as anticancer agents. For example, novel N-alkyl propanamides have shown inhibitory activity against cell lines like MCF-7 and Hela. mdpi.com
Enzyme Inhibitors: The amino acid-like structure suggests potential as an inhibitor for enzymes such as proteases or kinases, which are crucial targets in many diseases.
A summary of potential research areas for biological activity is presented below.
| Research Area | Potential Target | Rationale |
| Oncology | Kinases, Proteases | Structural similarity to known antiproliferative agents. mdpi.com |
| Infectious Diseases | Bacterial or Viral Enzymes | Amino acid derivatives are known to interfere with microbial metabolic pathways. |
| Neurological Disorders | Receptors, Transporters | The core structure is a versatile scaffold for CNS-active compounds. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing. This approach offers enhanced safety, consistency, and scalability.
Continuous Synthesis: Developing a continuous flow process for Methyl 2-(benzylamino)-3-hydroxypropanoate would enable on-demand production and precise control over reaction parameters like temperature, pressure, and reaction time. nih.gov This could lead to higher yields and purities compared to batch synthesis.
Automated Platforms: Integrating flow synthesis with automated platforms for reaction optimization and purification would accelerate the discovery of new derivatives. These systems can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal synthetic route.
Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives
As more complex derivatives of Methyl 2-(benzylamino)-3-hydroxypropanoate are synthesized, advanced analytical techniques will be crucial for their characterization.
Multi-dimensional NMR: While standard 1H and 13C NMR are routine, more complex derivatives will necessitate advanced techniques like COSY, HSQC, and HMBC to unambiguously determine their structure and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of novel compounds. mdpi.com Coupling liquid chromatography with mass spectrometry (LC-MS) will be vital for analyzing complex reaction mixtures and purification fractions.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, which is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.
Multidisciplinary Research at the Interface of Chemistry and Biology
The most significant breakthroughs involving Methyl 2-(benzylamino)-3-hydroxypropanoate will likely emerge from collaborations between chemists and biologists.
Chemical Biology: Synthetic chemists can design and create novel derivatives, which can then be used by chemical biologists as molecular probes to investigate biological pathways. For instance, attaching a fluorescent tag or a biotin (B1667282) handle to a derivative could allow researchers to track its localization within a cell or identify its binding partners.
Computational Chemistry and Molecular Modeling: Computational tools can be used to predict the binding of derivatives to specific protein targets, helping to prioritize which compounds to synthesize and test. mdpi.com This synergy between in silico design and empirical testing can dramatically accelerate the drug discovery process.
The future of research on Methyl 2-(benzylamino)-3-hydroxypropanoate is bright and multifaceted. Advances in synthesis, coupled with explorations into new biological roles and the adoption of cutting-edge technologies, will ensure that this versatile compound continues to be a valuable tool for scientific innovation.
Q & A
Q. What are the established synthetic routes for Methyl 2-(benzylamino)-3-hydroxypropanoate, and how do reaction conditions influence yield?
Methyl 2-(benzylamino)-3-hydroxypropanoate is typically synthesized via esterification and benzylamine protection. A common method involves reacting L-serine with thionyl chloride (SOCl₂) in methanol to form methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride, followed by benzyl group introduction under basic conditions . Key variables include:
- Temperature : Room temperature for esterification (24 hours) vs. controlled 0°C for amine protection.
- Reagent stoichiometry : Excess thionyl chloride (3.6 eq.) ensures complete conversion of L-serine.
- Purification : Reduced-pressure evaporation yields crude product, requiring column chromatography for purity.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : - and -NMR confirm stereochemistry (e.g., S-configuration at C2) and benzyl group integration .
- Mass spectrometry : High-resolution MS (exact mass 209.1052) validates molecular formula (C₁₁H₁₅NO₃) .
- HPLC : Reverse-phase chromatography monitors purity (>95% typical for research-grade material) .
Q. How should this compound be stored to ensure stability?
Store at +4°C in airtight, light-protected containers. The hydroxy and ester groups are susceptible to hydrolysis, necessitating desiccants (e.g., silica gel) in storage environments .
Q. What safety precautions are required during handling?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential methanol vapors during synthesis .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. What are the typical applications of this compound in basic research?
- Peptide synthesis : Serves as a chiral building block for β-hydroxy-α-amino acid derivatives .
- Protecting group strategies : Benzylamine facilitates selective deprotection in multistep syntheses .
Advanced Research Questions
Q. How does stereochemical configuration (e.g., S vs. R) at C2 influence reactivity in downstream reactions?
The S-configuration (derived from L-serine) is critical for enantioselective catalysis. For example, in palladium-catalyzed allylic alkylation, the hydroxy group’s spatial orientation affects transition-state interactions, altering regioselectivity . Studies show that racemization at C2 reduces catalytic efficiency by >40% in asymmetric syntheses .
Q. What mechanistic insights explain contradictory data on its catalytic activity in cross-coupling reactions?
Discrepancies in reported catalytic performance often stem from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing yields by 20–30% compared to THF .
- Metal coordination : Competing coordination of the benzylamino group with Pd or Rh catalysts can deactivate the system .
- Table : Comparison of Pd-catalyzed reaction yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 78 | |
| Pd(OAc)₂ | THF | 60 | 52 |
Q. How can computational modeling optimize its use in enzyme inhibition studies?
Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like serine hydrolases. Key parameters:
- Hydrogen bonding : The hydroxy group forms 2–3 H-bonds with catalytic triads (ΔG ≈ -8.2 kcal/mol).
- Steric effects : Benzyl substituents reduce binding pocket accessibility, lowering IC₅₀ by 1.5-fold .
Q. What strategies resolve low yields in large-scale benzylamine protection reactions?
Q. How does this compound contribute to antitubercular agent development?
As a precursor to hydrazide derivatives, it inhibits mycobacterial cell wall synthesis. SAR studies show EC₅₀ values of 12–18 µM against M. tuberculosis H37Rv when the hydroxy group is acylated .
Notes for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
